molecular formula C15H17ClN4O3 B2408095 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide CAS No. 1351615-31-0

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide

Cat. No.: B2408095
CAS No.: 1351615-31-0
M. Wt: 336.78
InChI Key: CWFOKCKWZKHDJH-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound features a unique combination of a chlorophenyl group, an oxadiazole ring, and an azetidine moiety, making it of interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole and azetidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethyl)azetidine-1-carboxamide
  • 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)azetidine-1-carboxamide

Uniqueness

The unique combination of the chlorophenyl group, oxadiazole ring, and azetidine moiety in 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide distinguishes it from similar compounds. This uniqueness may result in distinct chemical properties and biological activities.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-22-6-5-17-15(21)20-8-11(9-20)14-18-13(19-23-14)10-3-2-4-12(16)7-10/h2-4,7,11H,5-6,8-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOKCKWZKHDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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